molecular formula C16H25NO3 B13723298 tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate

tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate

Cat. No.: B13723298
M. Wt: 279.37 g/mol
InChI Key: SVHVKYWEIDDACT-UHFFFAOYSA-N
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Description

tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a pentyl chain terminated by a 3-hydroxyphenyl moiety.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl N-[5-(3-hydroxyphenyl)pentyl]carbamate

InChI

InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17-11-6-4-5-8-13-9-7-10-14(18)12-13/h7,9-10,12,18H,4-6,8,11H2,1-3H3,(H,17,19)

InChI Key

SVHVKYWEIDDACT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate typically involves the reaction of 3-hydroxybenzyl alcohol with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences, properties, and applications of tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate and its analogs:

Compound Name (Reference) Substituents/Modifications Molecular Weight (g/mol) Key Features Applications
Target: this compound 3-hydroxyphenyl, pentyl chain ~293 (estimated) Meta-hydroxyl for H-bonding; moderate polarity Drug intermediates, biochemical probes
tert-Butyl (5-(5-TAMRA-amino)pentyl)carbamate TAMRA-fluorescent tag on pentyl chain ~650–700 (estimated) Fluorescence properties; bulky tag Cellular imaging, fluorescence assays
tert-Butyl (3-(4-hydroxyphenyl)pentyl)(tosyloxy)carbamate 4-hydroxyphenyl, tosyloxy group Not reported Para-hydroxyl; tosyloxy as leaving group Reactive intermediate in synthesis
tert-Butyl (5-biotinamidopentyl)carbamate Biotin conjugate on pentyl chain 451.1 (MS data) High avidin/streptavidin affinity Affinity chromatography, pull-down assays
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-amino-5-methylphenyl, methylene linker 236.31 Amino and methyl groups; high purity (≥95%) Pharmaceutical/agrochemical R&D
tert-Butyl (3-aminophenyl)carbamate 3-aminophenyl ~208 (estimated) Basic amino group; high similarity (0.98) Building block for combinatorial chemistry

Key Research Findings

Polarity and Reactivity
  • The 3-hydroxyphenyl group in the target compound enhances solubility in polar solvents compared to non-polar analogs like tert-Butyl (3-aminophenyl)carbamate .
  • The tosyloxy group in ’s compound increases reactivity in nucleophilic substitutions (e.g., SN2 reactions), unlike the target’s hydroxyl group, which is more suited for hydrogen bonding .
Steric and Steric Effects
  • The pentyl chain in the target compound provides flexibility, whereas shorter chains (e.g., methylene linker in ) may restrict conformational freedom .

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